4-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine
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Overview
Description
4-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced via sulfonylation, using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Piperidinyl-oxy Moiety: The final step involves the nucleophilic substitution of the pyrimidine core with a piperidin-4-ol derivative, facilitated by a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents such as lithium aluminum hydride.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of piperidin-4-one derivatives.
Reduction: Conversion to sulfide or thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and understanding the mechanisms of enzyme inhibition.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways, particularly those involving pyrimidine metabolism.
Industry
In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. The cyclopropylsulfonyl group may enhance binding affinity through hydrophobic interactions, while the piperidinyl-oxy moiety could participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-Methylpiperidin-4-yl)oxy)-2-methylpyrimidine
- 4-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)-2-ethylpyrimidine
- 4-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)-2-chloropyrimidine
Uniqueness
Compared to similar compounds, 4-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine stands out due to its specific substitution pattern, which may confer unique biological activity and chemical reactivity. The presence of the cyclopropylsulfonyl group is particularly noteworthy, as it can significantly influence the compound’s pharmacokinetic properties and binding interactions.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(1-cyclopropylsulfonylpiperidin-4-yl)oxy-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-10-14-7-4-13(15-10)19-11-5-8-16(9-6-11)20(17,18)12-2-3-12/h4,7,11-12H,2-3,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNPBITYNAEPQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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